molecular formula C17H15N3O4S B4389334 N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide

N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide

Cat. No.: B4389334
M. Wt: 357.4 g/mol
InChI Key: DJUHTUSHUTWRJB-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Alkoxy reagents, sodium hydride or potassium carbonate

    Condensation: Aldehydes or ketones, acid or base catalysts

Major Products Formed

    Reduction: Formation of 4-isopropoxy-N-(6-amino-1,3-benzothiazol-2-yl)benzamide

    Substitution: Formation of various alkoxy derivatives

    Condensation: Formation of imines and other condensation products

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-10(2)24-13-6-3-11(4-7-13)16(21)19-17-18-14-8-5-12(20(22)23)9-15(14)25-17/h3-10H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUHTUSHUTWRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
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N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
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N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
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N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
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N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Reactant of Route 6
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N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide

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